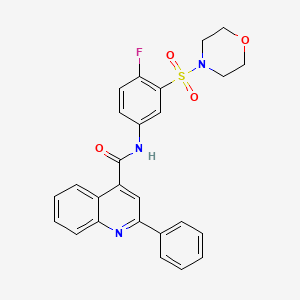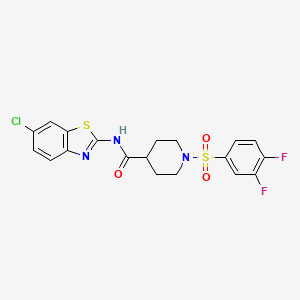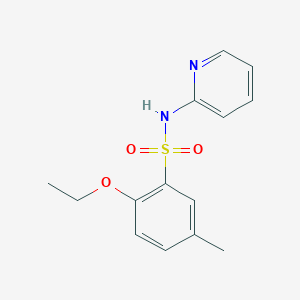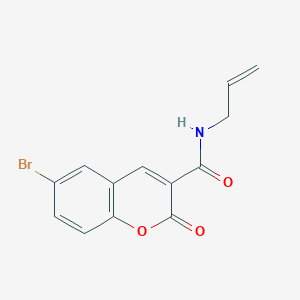
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a chemical compound that is extensively used in scientific research for its various applications. It is a sulfonamide derivative that is known for its potent biological activity and is widely used in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. The inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase IX (CA IX). The compound has been shown to exhibit potent anti-cancer activity both in vitro and in vivo. Additionally, the compound has been shown to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide in lab experiments include its potent biological activity and its ability to inhibit carbonic anhydrase IX (CA IX), making it a potential candidate for the development of new anti-cancer drugs and antibiotics. However, the compound has certain limitations, including its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the use of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide in scientific research. One potential direction is the development of new anti-cancer drugs based on the compound's ability to inhibit carbonic anhydrase IX (CA IX). Additionally, the compound's antibacterial and antifungal activity make it a potential candidate for the development of new antibiotics. Further research is needed to explore the full potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a complex process that involves several steps. The synthesis process starts with the reaction of 4-bromo-3-nitrobenzoic acid with 3,5-dimethylphenylamine to form 4-bromo-N-(3,5-dimethylphenyl)-3-nitrobenzamide. This intermediate compound is then reduced using iron powder and acetic acid to form 4-bromo-N-(3,5-dimethylphenyl)-3-aminobenzamide. Finally, the sulfonamide group is introduced by reacting the amine with chlorosulfonic acid and propyl alcohol.
Applications De Recherche Scientifique
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has various scientific research applications. It is commonly used in the field of medicinal chemistry as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. The compound has also been shown to possess antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-7-22-17-11-15(5-6-16(17)18)23(20,21)19-14-9-12(2)8-13(3)10-14/h5-6,8-11,19H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNGJOFIHUNXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)

![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)



